molecular formula C18H15NO3 B13424824 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol

Cat. No.: B13424824
M. Wt: 293.3 g/mol
InChI Key: QDRHBDPHHICLEM-UHFFFAOYSA-N
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Description

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol, also known as 4,4’-(Pyridin-2-ylmethylene)diphenol, is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a pyridine ring and two phenol groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol typically involves the reaction of p-hydroxyphenyl 2-pyridyl ketone with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product. The compound is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols, nitrophenols, or sulfonated phenols.

Scientific Research Applications

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the pyridine ring and phenol groups allows for specific interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol can be compared with other similar compounds such as:

    Bisacodyl: A stimulant laxative with a similar structural motif.

    Sodium Picosulfate: Another laxative with a related chemical structure.

The uniqueness of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol lies in its specific combination of the

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

4-[hydroxy-(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol

InChI

InChI=1S/C18H15NO3/c20-15-8-4-13(5-9-15)18(22,17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,20-22H

InChI Key

QDRHBDPHHICLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)O

Origin of Product

United States

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